molecular formula C16H18N4O4 B5571850 6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5571850
M. Wt: 330.34 g/mol
InChI Key: IQPNHGXWHUTQLQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a bicyclic fused pyrimidine core with a 1,3-benzodioxole substituent attached via a methyl group at position 4. Its synthesis typically involves condensation reactions or multicomponent strategies. For instance, analogous derivatives are synthesized by reacting 6-aminouracils with aldehydes or diimines under reflux conditions, yielding tetrahydropyrimido[4,5-d]pyrimidine scaffolds in moderate to good yields (55–75%) .

Biological Activity

The compound 6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione , with CAS number 349441-35-6 , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O5C_{17}H_{17}N_{5}O_{5} with a molecular weight of approximately 371.347 g/mol . The structure features a benzodioxole moiety linked to a tetrahydropyrimido framework, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of critical signaling pathways associated with tumor growth and metastasis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation. This inhibition could contribute to its anticancer properties.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively. Notably:

  • Cell Lines Tested : The compound was tested on prostate cancer (PC-3) and melanoma (A375M2) cells.
  • Inhibition Concentration : The IC50 values were reported in the low micromolar range, indicating potent activity against RhoC-overexpressing melanoma lines .

The proposed mechanism involves targeting the RhoA signaling pathway , which plays a crucial role in cell migration and invasion. The compound selectively inhibits Rho-dependent transcriptional activation without affecting other pathways such as Gαi-dependent signaling .

Case Studies

StudyCell LineIC50 (μM)Mechanism
Study 1PC-3 Prostate Cancer< 1RhoA pathway inhibition
Study 2A375M2 MelanomaLow nMInduces apoptosis in RhoC-overexpressing cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : Utilize multicomponent reactions (MCRs) to assemble the pyrimido[4,5-d]pyrimidine core. For example, describes a one-pot MCR involving hydrazone formation and oxidation to introduce substituents like the benzodioxole group. Alkylation steps (e.g., using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, as in and ) can then functionalize the nitrogen atoms. Protecting groups may be required for regioselective substitution.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology : Confirm structure via:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons of benzodioxole at δ 6.5–7.0 ppm, methyl groups at δ 1.5–3.0 ppm) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., dione carbonyl groups form intermolecular H-bonds) .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for diones) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the key structural features confirmed through spectral analysis?

  • Methodology : Compare experimental data with computational predictions. For instance:

  • NMR : Methyl groups on N1/N3 appear as singlets (δ ~3.5 ppm), while the tetrahydropyrimidine protons show multiplet splitting .
  • X-ray : Bond lengths and angles confirm the fused pyrimidine-dione system and benzodioxole orientation .

Advanced Research Questions

Q. How do computational methods like DFT and TD-DFT aid in understanding electronic properties?

  • Methodology :

  • DFT/B3LYP/6-311+G(d,p) : Optimize geometry and calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV for similar derivatives) to predict reactivity .
  • TD-DFT : Simulate UV-vis spectra (e.g., π→π* transitions at ~300 nm) and compare with experimental data .
  • NBO analysis : Identify charge transfer between benzodioxole and pyrimidine moieties .

Q. What strategies address regioselectivity in alkylation or substitution reactions?

  • Methodology :

  • Base selection : Use K₂CO₃ in DMF to favor alkylation at less sterically hindered nitrogen atoms .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxymethyl groups) during multicomponent synthesis .
  • Reaction monitoring : Track intermediates via LC-MS or TLC to optimize conditions .

Q. How are reaction intermediates and mechanisms validated?

  • Methodology :

  • Isolation of intermediates : Characterize hydrazones or bromoacetyl precursors via MS and NMR .
  • Kinetic studies : Vary temperature/pH to identify rate-determining steps (e.g., cyclocondensation in POCl₃ requires reflux) .
  • Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in the pyrimidine ring .

Q. How do substituent variations (e.g., benzodioxole vs. phenyl groups) impact chemical reactivity?

  • Methodology :

  • Comparative synthesis : Replace benzodioxol-5-ylmethyl with phenylmethyl and analyze reaction yields .
  • Electron-density mapping : Use MEP analysis to identify nucleophilic/electrophilic sites influenced by substituents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Characteristics

A key distinction among pyrimido[4,5-d]pyrimidine analogs lies in their substituents, which influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-(1,3-Benzodioxol-5-ylmethyl), 1,3-dimethyl C₁₇H₁₈N₄O₄ ~354.35 g/mol Benzodioxole enhances π-π stacking; methyl groups improve lipophilicity .
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione 5-(Methylsulfanyl benzylideneamino), 6-amino C₁₅H₁₈N₆O₂S 354.41 g/mol Thioether and imine groups may confer redox activity or metal coordination.
5,7-Diaryl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione 5,7-Diaryl C₁₉H₁₈N₄O₂ ~342.37 g/mol Aryl groups increase steric bulk; antidiastereoselectivity observed (~80:20) .
6-(Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 6-(Hydroxybenzoyl), pyrido[2,3-d]pyrimidine core C₁₅H₁₁N₃O₄ ~297.27 g/mol Hydroxybenzoyl enhances H-bonding; HOMO-LUMO gap ~3.9–4.1 eV .
5-Amino-1,3-diethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 5-Amino, 1,3-diethyl C₁₀H₁₃N₅O₂ 235.24 g/mol Ethyl groups reduce polarity; amino group enables nucleophilic reactivity .

Challenges and Limitations

  • Yield Variability: Condensation methods (e.g., ) yield ~55%, whereas MCRs achieve higher efficiencies (~70%) .
  • Structural Complexity: Compounds with multiple phenyl or hydrazone groups (e.g., ) face synthetic challenges in regioselectivity .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-18-14-11(15(21)19(2)16(18)22)7-20(8-17-14)6-10-3-4-12-13(5-10)24-9-23-12/h3-5,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPNHGXWHUTQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CN2)CC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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